molecular formula C15H20N2O6 B13711674 Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate

Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate

Cat. No.: B13711674
M. Wt: 324.33 g/mol
InChI Key: ITXUFWQGHJHXIG-UHFFFAOYSA-N
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Description

Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a Boc-protected hydroxy group and a naphthyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases and acids, as well as various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol .

Scientific Research Applications

Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

Uniqueness

Methyl 7-Boc-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate is unique due to its specific structure, which includes a Boc-protected hydroxy group and a naphthyridine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

7-O-tert-butyl 3-O-methyl 4-hydroxy-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17-6-5-8-9(7-17)16-12(19)10(11(8)18)13(20)22-4/h5-7H2,1-4H3,(H2,16,18,19)

InChI Key

ITXUFWQGHJHXIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2O)C(=O)OC

Origin of Product

United States

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